2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0750257
InChI:
InChI=1S/C19H23N5O3/c1-3-15(13-25)20-12-14-9-10-17(18(11-14)26-2)27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-11,15,20,25H,3,12-13H2,1-2H3
SMILES:
CCC(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC
Molecular Formula:
C19H23N5O3
Molecular Weight:
369.4 g/mol
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol
CAS No.:
Cat. No.: VC0750257
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O3 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]butan-1-ol |
| Standard InChI | InChI=1S/C19H23N5O3/c1-3-15(13-25)20-12-14-9-10-17(18(11-14)26-2)27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-11,15,20,25H,3,12-13H2,1-2H3 |
| Standard InChI Key | MXHNJSXLZKJPQS-UHFFFAOYSA-N |
| SMILES | CCC(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
| Canonical SMILES | CCC(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator